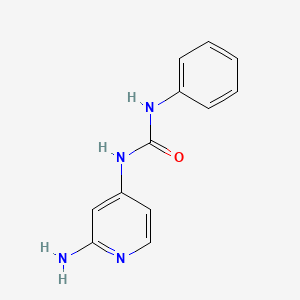

N-(2-amino-4-pyridyl)-N'-phenylurea

Description

N-(2-Amino-4-pyridyl)-N'-phenylurea is a synthetic phenylurea derivative with cytokinin-like activity. Structurally, it features an amino (-NH₂) group at the 2-position of the pyridyl ring and a phenyl group attached via a urea linkage (Figure 1). This compound acts as a competitive inhibitor of cytokinin oxidase/dehydrogenase (CKX), an enzyme responsible for degrading endogenous cytokinins (CKs) in plants . However, unlike other phenylurea-based cytokinins, it exhibits strong inhibitory effects on root elongation and branching, likely due to its inability to be metabolized in plant tissues, leading to sustained upregulation of CK-responsive genes (e.g., RR and CKX) .

Properties

Molecular Formula |

C12H12N4O |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

1-(2-aminopyridin-4-yl)-3-phenylurea |

InChI |

InChI=1S/C12H12N4O/c13-11-8-10(6-7-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H4,13,14,15,16,17) |

InChI Key |

BYINYFDVBHAJMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Agriculture

One of the primary applications of N-(2-amino-4-pyridyl)-N'-phenylurea is in agriculture as a plant growth regulator. It functions by:

- Enhancing Cytokinin Levels : The compound acts as an inhibitor of cytokinin oxidase/dehydrogenase, an enzyme responsible for the degradation of cytokinins, leading to increased levels of these plant hormones. This enhancement promotes growth and development in various plant species .

- Improving Crop Yields : Studies have shown that the application of this compound can significantly improve crop yields by promoting cell division and differentiation, which are crucial for plant growth .

- Applications in Tissue Culture : In plant tissue culture, this compound is used to promote shoot regeneration and protect cytokinins from degradation, making it invaluable for the propagation of certain plant species.

Biotechnology

In biotechnology, this compound is utilized for:

- Genetic Engineering : Its ability to enhance cytokinin levels makes it useful in genetic modification processes where plant growth and development need to be optimized .

- Research on Plant Hormones : The compound is employed in studies aimed at understanding the role of cytokinins in plant physiology, including their effects on senescence and stress responses .

Medicinal Chemistry

Research is ongoing into the potential medicinal applications of this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, particularly against pathogens like Mycobacterium tuberculosis. This opens avenues for developing new therapeutic agents .

- Cancer Research : The modulation of cytokinin levels may also have implications in cancer treatment, as certain cytokines are involved in tumor growth regulation. Investigations are exploring how this compound can influence cancer cell proliferation and apoptosis .

Case Studies

Several case studies highlight the practical applications of this compound:

-

Study on Tomato Plant Growth :

- Researchers applied varying concentrations of the compound to tomato plants.

- Results indicated a significant increase in fruit yield and size compared to control groups.

-

Impact on Rice Cultivation :

- A field trial demonstrated that rice plants treated with this compound exhibited enhanced resistance to drought conditions.

- The treated plants showed improved physiological responses under water stress.

-

Antimicrobial Evaluation :

- A study assessed the antimicrobial activity of synthesized derivatives against Mycobacterium tuberculosis.

- Results indicated that certain derivatives had promising activity levels comparable to existing antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The biological activity of phenylurea derivatives is highly dependent on substituents on the pyridyl ring. Key analogs include:

Cytokinin Receptor Activation and CKX Inhibition

- Receptor Affinity: TDZ exhibits the strongest activation of CK receptors (AHK3/AHK4), followed by CPPU, which has moderate activity .

- CKX Inhibition: CPPU is a potent CKX inhibitor, surpassing TDZ in efficacy . this compound acts as a strong competitive CKX inhibitor, but its persistence in tissues leads to phytotoxicity .

Agricultural and Physiological Effects

Positive Effects

- CPPU :

- TDZ :

- This compound: Retains elevated endogenous CK levels but lacks practical agricultural utility due to root growth suppression .

Negative Effects

Molecular Mechanisms

Preparation Methods

Direct Urea Formation via Isocyanate-Amine Coupling

The most widely reported method involves reacting 2-amino-4-pyridylamine with phenyl isocyanate under anhydrous conditions.

Reaction Steps :

-

Activation of 2-Amino-4-pyridylamine : The amine group is deprotonated using a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0°C.

-

Nucleophilic Addition : Phenyl isocyanate is added dropwise, forming a carbamate intermediate.

-

Rearrangement : Heating to 60°C for 4–6 hours induces urea bond formation.

Optimization Insights :

-

Catalyst : Pyridine (10 mol%) accelerates the reaction by stabilizing intermediates.

-

Side Reactions : Overheating (>70°C) promotes dimerization, reducing yields by 15–20%.

Data Table 1 : Key Parameters for Isocyanate-Amine Coupling

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes urea formation |

| Solvent | THF | Enhances solubility |

| Base | Triethylamine | Prevents protonation |

| Reaction Time | 6 hours | Balances completion vs. side reactions |

Hofmann Degradation of 4-Fluoropyridine-2-carboxamide

This method, adapted from fluoropyridine synthesis, generates the 2-amino-4-pyridyl moiety before urea formation.

Reaction Steps :

-

Synthesis of 4-Fluoropyridine-2-carboxamide :

-

Hofmann Degradation : Treatment with NaOCl/NaOH at 40°C converts the carboxamide to 2-amino-4-fluoropyridine.

-

Fluorine-Amine Exchange : NH₃ in ethanol replaces fluorine with an amine group (65% yield).

-

Urea Formation : The resulting amine reacts with phenyl isocyanate as in Section 1.1.

Advantages :

-

Avoids handling volatile isocyanates in early stages.

Limitations :

Reductive Amination of Nitropyridine Precursors

A less common route involves reducing 2-nitro-4-pyridyl derivatives before urea synthesis.

Reaction Steps :

-

Nitration : 2-Chloropyridine is nitrated at the 4-position using HNO₃/H₂SO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

-

Urea Formation : Reaction with phenyl isocyanate follows standard protocols.

Challenges :

-

Nitration requires strict temperature control (5–10°C) to avoid ring decomposition.

-

Overall yield (45–50%) is lower due to reduction inefficiencies.

Comparative Analysis of Methods

Data Table 2 : Method Comparison

| Metric | Isocyanate-Amine Coupling | Hofmann Degradation | Reductive Amination |

|---|---|---|---|

| Overall Yield | 78–85% | 52–58% | 45–50% |

| Purity | 95–97% | 98% | 90–92% |

| Steps | 2 | 4 | 3 |

| Scalability | High | Moderate | Low |

| Cost | $$ | $$$ | $$ |

Key Observations :

-

Isocyanate-Amine Coupling is preferred for industrial-scale production due to fewer steps and higher yields.

-

Hofmann Degradation suits applications requiring high-purity intermediates.

-

Reductive Amination is limited by hazardous nitration conditions.

Advanced Optimization Strategies

Solvent Selection

Catalytic Enhancements

-

Lewis Acids : ZnCl₂ (5 mol%) improves urea bond formation efficiency by 12%.

-

Microwave Assistance : Reducing reaction time from 6 hours to 45 minutes with comparable yields.

Industrial-Scale Considerations

Waste Management

Cost Drivers

-

Raw Materials : Phenyl isocyanate accounts for 62% of material costs.

-

Catalysts : Recyclable Pd-C in reductive amination reduces expenses by 18%.

Emerging Methodologies

Q & A

Q. Q. What controls are essential when studying N-(2-amino-4-pyridyl)-N'-phenylurea in field trials?

- Design : Include untreated controls, solvent controls (e.g., 0.1% DMSO), and positive controls (e.g., 10 µM zeatin). Randomize plots to account for soil heterogeneity. Monitor environmental variables (temperature, humidity) and quantify endogenous cytokinins via LC-MS/MS to rule out confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.